

# Tovorafenib duration of response and progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tovorafenib

CAS No.: 1096708-71-2

Cat. No.: S548814

[Get Quote](#)

## Efficacy Data for Tovorafenib and Comparators in pLGG

**Tovorafenib Monotherapy (from FIREFLY-1 Trial)** The following data for **tovorafenib** is from a Phase 2 trial in patients with relapsed or progressive pLGG. [1] [2]

| Assessment Criteria                      | Patient Population              | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS)        |
|------------------------------------------|---------------------------------|-------------------------------|-----------------------------------|-----------------------------------------------|
| <b>RANO-HGG</b><br>(Primary Endpoint)    | Relapsed/Refractory pLGG (n=69) | 67% (67% CR+PR) [1]           | 16.6 months [1]                   | Data not specifically reported; trial ongoing |
| <b>RAPNO-LGG</b><br>(Secondary Endpoint) | Relapsed/Refractory pLGG (n=76) | 51% (51% CR+PR+MR) [1] [2]    | 13.8 months [1] [2]               | Data not specifically reported; trial ongoing |

| Assessment Criteria    | Patient Population              | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS)        |
|------------------------|---------------------------------|-------------------------------|-----------------------------------|-----------------------------------------------|
| RANO-LGG (Exploratory) | Relapsed/Refractory pLGG (n=76) | 53% (53% CR+PR+MR) [1]        | 14.4 months [1]                   | Data not specifically reported; trial ongoing |

**Comparison with Other Targeted Therapies and Chemotherapy** *This table summarizes available data for other treatments from their respective clinical trials. Cross-trial comparisons should be made with caution due to differences in trial design and patient populations.* [3] [4]

| Treatment / Regimen                           | Patient Population / Setting                            | ORR     | Median PFS      |
|-----------------------------------------------|---------------------------------------------------------|---------|-----------------|
| Dabrafenib + Trametinib (Type I BRAFi + MEKi) | BRAF V600E pLGG, First-line [4]                         | 47% [4] | 20.1 months [4] |
| Chemotherapy (Vincristine + Carboplatin)      | pLGG, First-line (Comparator Arm) [4]                   | 11% [4] | 7.4 months [4]  |
| Vemurafenib (Type I BRAFi)                    | Relapsed BRAF V600E adult gliomas (across subtypes) [3] | 25% [3] | Not specified   |

## Detailed Experimental Protocols

To help you interpret the data, here is a summary of the key methodologies used in the cited trials.

### 1. FIREFLY-1 (Tovorafenib) Trial Design [1] [2]

- Study Type:** Open-label, single-arm, multicenter, pivotal Phase 2 trial.
- Patient Population:** Patients aged 6 months to 25 years with relapsed or progressive pLGG harboring a known activating BRAF alteration (fusion or V600 mutation). All patients had received at least one prior line of systemic therapy.

- **Intervention:** **Tovorafenib** monotherapy administered orally once weekly at a dose of 420 mg/m<sup>2</sup> (not to exceed 600 mg) in 28-day cycles.
- **Primary Endpoint:** Overall Response Rate (ORR) based on **RANO-HGG** criteria, assessed by a Blinded Independent Review Committee (IRC).
- **Key Secondary Endpoints:** ORR by **RAPNO-LGG** and **RANO-LGG** criteria, Duration of Response (DOR), Time to Response, and Safety.
- **Statistical Note:** The approval was based on accelerated approval regulations, which rely on response rate and durability. Verification of clinical benefit in a confirmatory trial (FIREFLY-2) is required.

## 2. LOGGIC/FIREFLY-2 (Ongoing Phase 3) Trial Design [4]

- **Study Type:** Randomized, open-label, multicenter, global Phase 3 trial.
- **Patient Population:** Patients under 25 years of age with newly diagnosed pLGG harboring an activating RAF alteration who require first-line systemic therapy.
- **Intervention:** Experimental arm receives **tovorafenib** monotherapy. Active comparator arm receives investigator's choice of standard-of-care chemotherapy (e.g., vincristine + carboplatin, or vinblastine).
- **Primary Objective:** To compare ORR between the two treatment arms, assessed by IRC using **RANO-LGG** criteria.

## Mechanisms of Action and Resistance

Understanding the science behind **tovorafenib**'s efficacy and potential limitations is crucial for researchers.

**Mechanism of Action as a Type II RAF Inhibitor** **Tovorafenib**'s activity is rooted in its unique mechanism. The diagram below illustrates the MAPK signaling pathway and how different BRAF inhibitors interact with it.



[Click to download full resolution via product page](#)

*Key scientific insights from the diagram and literature:*

- **Pathway Activation:** Oncogenic BRAF alterations (V600E mutations or fusions) constitutively activate the MAPK pathway, driving tumor growth [3].
- **Type I vs. Type II Inhibitors:** Type I BRAF inhibitors (like dabrafenib) are effective against BRAF V600E monomers but can cause **paradoxical activation** of the pathway in tumors with BRAF fusions, potentially accelerating tumor growth. **Tovorafenib** is a **Type II inhibitor** that binds

differently, stabilizing RAF in an inactive dimeric configuration. This allows it to inhibit signaling from both BRAF V600E mutations and BRAF fusions without causing paradoxical activation [3] [4].

**Mechanisms of Resistance to BRAF Inhibition** Despite initial efficacy, resistance can develop. Known and potential mechanisms include [3]:

- **Acquired Genetic Alterations:** Tumors may develop new mutations that reactivate the MAPK pathway downstream (e.g., in MEK) or upstream (e.g., in RAS), or through alternative signaling pathways like PI3K-AKT.
- **Tumor Microenvironment & Rebound Growth:** Factors like hypoxia and the blood-brain barrier can influence drug exposure. Furthermore, rapid **tumor rebound growth** has been observed after discontinuation of BRAF inhibitor therapy.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Release Details - Investor Relations [ir.dayonebio.com]
2. Tovorafenib for Relapsed or Refractory BRAF-altered ... [pmc.ncbi.nlm.nih.gov]
3. Response and resistance to BRAFV600E inhibition in gliomas [pmc.ncbi.nlm.nih.gov]
4. a phase 3, randomized trial of tovorafenib vs. chemotherapy in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Tovorafenib duration of response and progression-free survival].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548814#tovorafenib-duration-of-response-and-progression-free-survival>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)